molecular formula C21H12F2N2O2S B2839053 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 352548-15-3

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2839053
CAS RN: 352548-15-3
M. Wt: 394.4
InChI Key: QKWGMCDWMIJXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzoyl chloride with a 4,6-difluoro-1,3-benzothiazol-2-amine, possibly using a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of the benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring system is likely to be planar due to the conjugation of the π electrons across the ring system .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and amide groups could result in the formation of intermolecular hydrogen bonds, which could affect its solubility and melting point .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of related benzamide and benzothiazole derivatives provide foundational methodologies that could be applied to the synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide. For example, compounds involving benzothiazole units have been synthesized and analyzed using various spectral and analytical techniques, underscoring their potential in heterocyclic chemistry and material science (Rao et al., 1994).

Anticancer Activity

  • Benzamide derivatives have been explored for their potential anticancer activities. A study synthesized substituted benzamides and evaluated their efficacy against several cancer cell lines, indicating that such compounds could be significant in developing new anticancer agents (Ravinaik et al., 2021).

Chemoselective Synthesis

  • Research into the N-benzoylation of aminophenols using benzoylisothiocyanates highlights chemoselective synthetic strategies that could be relevant to synthesizing and modifying benzamide and benzothiazole derivatives for specific research applications (Singh et al., 2017).

Molecular Conformation and Aggregation

  • Studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with various substituents have revealed insights into molecular conformations and supramolecular aggregation patterns. Such investigations could be pertinent to the study of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, particularly in the context of material science and molecular engineering (Sagar et al., 2018).

Alzheimer's Disease Research

  • Certain benzamide derivatives have been found to selectively inhibit histone deacetylase 6 (HDAC6), offering potential therapeutic strategies for Alzheimer's disease. This indicates that structurally related compounds, such as 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, could be explored for similar neuroprotective effects (Lee et al., 2018).

properties

IUPAC Name

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGMCDWMIJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.